Cas no 1330265-00-3 (N-2-Hydroxyethyl Norephedrine-d5 Hydrochloride (Mixture of Diastereomers))

N-2-Hydroxyethyl Norephedrine-d5 Hydrochloride (Mixture of Diastereomers) is a deuterated analog of N-2-Hydroxyethyl Norephedrine, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's utility in mass spectrometry and metabolic studies, providing improved detection sensitivity and reduced background interference. The hydrochloride salt form ensures stability and solubility in aqueous and organic solvents, facilitating its use in analytical and pharmacological research. As a mixture of diastereomers, it offers a representative model for studying stereochemical effects in biological systems. This compound is particularly valuable for internal standardization, tracer studies, and quantitative analysis in drug metabolism and pharmacokinetic research.
N-2-Hydroxyethyl Norephedrine-d5 Hydrochloride (Mixture of Diastereomers) structure
1330265-00-3 structure
Product name:N-2-Hydroxyethyl Norephedrine-d5 Hydrochloride (Mixture of Diastereomers)
CAS No:1330265-00-3
MF:C11H18ClNO2
MW:236.749930858612
CID:5572015

N-2-Hydroxyethyl Norephedrine-d5 Hydrochloride (Mixture of Diastereomers) Chemical and Physical Properties

Names and Identifiers

    • 2-(2-hydroxyethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-ol:hydrochloride
    • N-2-Hydroxyethyl Norephedrine-d5 Hydrochloride (Mixture of Diastereomers)
    • Inchi: 1S/C11H17NO2.ClH/c1-9(12-7-8-13)11(14)10-5-3-2-4-6-10;/h2-6,9,11-14H,7-8H2,1H3;1H/i2D,3D,4D,5D,6D;
    • InChI Key: YGIPNGHJLVOBQO-CERKJNTMSA-N
    • SMILES: C(C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H])(O)C(NCCO)C.[H]Cl

Experimental Properties

  • Solubility: DMSO (Slightly), Methanol (Slightly)

N-2-Hydroxyethyl Norephedrine-d5 Hydrochloride (Mixture of Diastereomers) Security Information

N-2-Hydroxyethyl Norephedrine-d5 Hydrochloride (Mixture of Diastereomers) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H948832-5mg
N-2-Hydroxyethyl Norephedrine-d5 Hydrochloride (Mixture of Diastereomers)
1330265-00-3
5mg
$ 152.00 2023-09-07
TRC
H948832-50mg
N-2-Hydroxyethyl Norephedrine-d5 Hydrochloride (Mixture of Diastereomers)
1330265-00-3
50mg
$ 1183.00 2023-09-07

Additional information on N-2-Hydroxyethyl Norephedrine-d5 Hydrochloride (Mixture of Diastereomers)

Research Brief on N-2-Hydroxyethyl Norephedrine-d5 Hydrochloride (Mixture of Diastereomers) and CAS 1330265-00-3

In recent years, the chemical and pharmaceutical industries have seen significant advancements in the development and application of isotopically labeled compounds for research and therapeutic purposes. One such compound, N-2-Hydroxyethyl Norephedrine-d5 Hydrochloride (Mixture of Diastereomers), has garnered attention due to its potential applications in metabolic studies, drug development, and pharmacokinetic research. This research brief aims to provide an overview of the latest findings related to this compound, with a focus on its synthesis, characterization, and potential applications.

The compound, identified by the CAS number 1330265-00-3, is a deuterated derivative of norephedrine, a well-known sympathomimetic amine. The incorporation of deuterium atoms (d5) into the molecule enhances its utility as an internal standard in mass spectrometry-based assays, improving the accuracy and precision of quantitative analyses. Recent studies have highlighted the importance of such labeled compounds in the development of new analytical methods for detecting and quantifying trace levels of pharmaceuticals and their metabolites in biological matrices.

A key area of research involving N-2-Hydroxyethyl Norephedrine-d5 Hydrochloride is its role in the study of adrenergic receptor interactions. The compound's structural similarity to norephedrine allows it to bind to adrenergic receptors, making it a valuable tool for investigating receptor-ligand dynamics. Recent in vitro studies have demonstrated its ability to modulate receptor activity, providing insights into the mechanisms of action of related therapeutic agents. These findings have implications for the development of new drugs targeting cardiovascular and respiratory conditions.

Another significant aspect of this compound is its application in pharmacokinetic studies. The deuterium labeling facilitates the tracking of the compound and its metabolites in vivo, enabling researchers to obtain detailed information about absorption, distribution, metabolism, and excretion (ADME) profiles. Recent preclinical studies have utilized N-2-Hydroxyethyl Norephedrine-d5 Hydrochloride to investigate the pharmacokinetics of norephedrine derivatives, shedding light on their bioavailability and potential side effects. These studies are critical for optimizing dosing regimens and minimizing adverse reactions in clinical settings.

In addition to its pharmacological applications, the compound has also been employed in forensic toxicology. The ability to distinguish between endogenous and exogenous compounds is crucial in forensic investigations, and the deuterated form of norephedrine provides a reliable means of achieving this. Recent case studies have demonstrated its utility in detecting and quantifying norephedrine in biological samples, contributing to the resolution of legal and medical cases involving substance abuse or poisoning.

Looking ahead, the continued exploration of N-2-Hydroxyethyl Norephedrine-d5 Hydrochloride and related compounds is expected to yield further advancements in drug development and biomedical research. Ongoing studies are focused on optimizing synthetic routes to improve yield and purity, as well as expanding its applications in areas such as neuropharmacology and personalized medicine. The integration of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, will further enhance our understanding of this compound's properties and potential.

In conclusion, N-2-Hydroxyethyl Norephedrine-d5 Hydrochloride (Mixture of Diastereomers) represents a versatile and valuable tool in chemical, biological, and pharmaceutical research. Its unique properties and wide-ranging applications underscore its importance in advancing our knowledge of drug-receptor interactions, pharmacokinetics, and forensic toxicology. As research in this area continues to evolve, this compound is poised to play an increasingly significant role in the development of new therapeutic strategies and analytical methodologies.

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